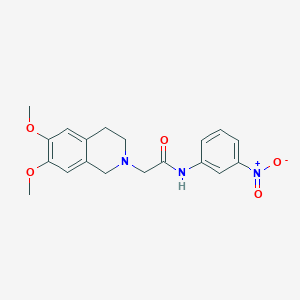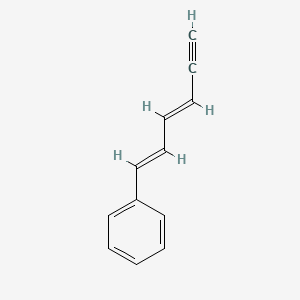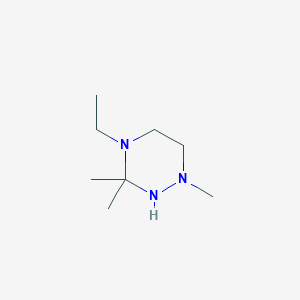![molecular formula C10H5N3O2S B14154738 5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- CAS No. 294892-45-8](/img/structure/B14154738.png)
5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- is a heterocyclic compound that features a pyrrolo-pyridine core structure with a thiazole substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a similar core structure but lacks the thiazole substituent.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrolo-pyridine core but differ in their substituents and biological activities.
Uniqueness
The presence of the thiazole group in 5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile .
特性
CAS番号 |
294892-45-8 |
|---|---|
分子式 |
C10H5N3O2S |
分子量 |
231.23 g/mol |
IUPAC名 |
6-(1,3-thiazol-2-yl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C10H5N3O2S/c14-8-6-2-1-3-11-7(6)9(15)13(8)10-12-4-5-16-10/h1-5H |
InChIキー |
DWDJKQWXQZEDQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=NC=CS3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
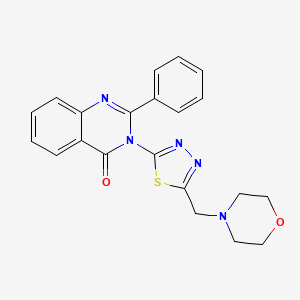
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)
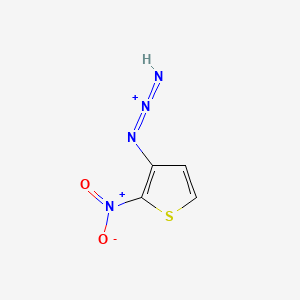
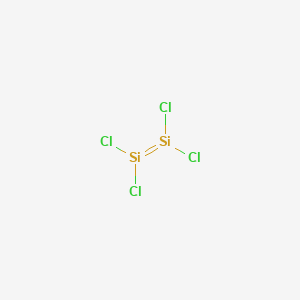
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
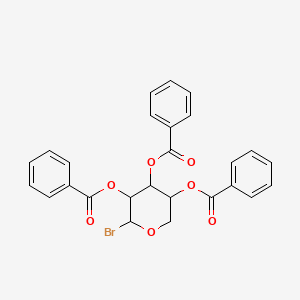
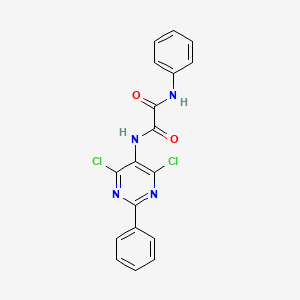
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
